molecular formula C14H22ClNO B14127866 2-chloro-N-(3,5-dimethyl-adamantan-1-yl)-acetamide CAS No. 947238-46-2

2-chloro-N-(3,5-dimethyl-adamantan-1-yl)-acetamide

Cat. No.: B14127866
CAS No.: 947238-46-2
M. Wt: 255.78 g/mol
InChI Key: KGVLSQFCBARNBE-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- is a complex organic compound with a unique tricyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its distinct chemical structure makes it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves multiple steps, starting from the basic tricyclic hydrocarbon. The process typically includes chlorination and subsequent acetamidation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors and automated monitoring systems helps in optimizing the production process, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as solvent choice, temperature, and reaction time play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

Acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
  • N-(3,8-dimethyladamantanyl)acetamide
  • N-Acetyl Memantine
  • N-Acetyl-3,5-dimethyl-1-adamantanamine

Uniqueness

What sets acetamide, 2-chloro-N-(3,5-dimethyltricyclo[3311~3,7~]dec-1-yl)- apart from similar compounds is its unique tricyclic structure and the presence of a chlorine atom

Properties

CAS No.

947238-46-2

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethyl-1-adamantyl)acetamide

InChI

InChI=1S/C14H22ClNO/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)16-11(17)6-15/h10H,3-9H2,1-2H3,(H,16,17)

InChI Key

KGVLSQFCBARNBE-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC(=O)CCl)C

Origin of Product

United States

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